1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide
Description
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide is a pyrazole-based compound featuring a bromo-substituted pyrazole core linked via a methyl group to a second pyrazole ring bearing a carbohydrazide (-CONHNH₂) functional group. Its molecular formula is C₁₁H₁₄BrN₅O, with a molecular weight of 332.18 g/mol (calculated based on structural analogs in ). The compound is synthesized through condensation reactions involving (3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives and hydrazine-based reagents, as suggested by synthetic pathways for related pyrazole-carbohydrazides (). The bromine atom at the 4-position of the pyrazole ring enhances electrophilic reactivity, while the carbohydrazide group enables diverse chemical modifications, such as Schiff base formation or coordination with metal ions, which are critical for pharmaceutical or material science applications .
Properties
IUPAC Name |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN6O/c1-6-9(11)7(2)17(14-6)5-16-4-3-8(15-16)10(18)13-12/h3-4H,5,12H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUYANVFWVXBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with formaldehyde and hydrazine hydrate under acidic conditions to form the desired carbohydrazide derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazole derivatives .
Scientific Research Applications
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The carbohydrazide group may also play a role in binding to biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
Key Observations :
- The target compound’s dual pyrazole system distinguishes it from simpler analogs like 4-bromo-1-methylpyrazole-3-carbohydrazide, which lacks the methyl-linked second pyrazole ring .
- Compared to the Santa Cruz Biotechnology analog (sc-302700), the replacement of the 4-amine group with a carbohydrazide (-CONHNH₂) alters hydrogen-bonding capacity and biological activity .
- The 3-methoxybenzaldehyde derivative () replaces the second pyrazole with an aromatic aldehyde, reducing nitrogen content but enhancing π-π stacking interactions .
Reactivity Differences :
- The carbohydrazide group in the target compound allows for Schiff base formation with aldehydes/ketones, a feature absent in amine- or aldehyde-substituted analogs .
- Bromine at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), common in medicinal chemistry for aryl-aryl bond formation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide is a member of the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a bromo substituent and multiple methyl groups, which influence its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 299.13 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including our compound of interest. A comparative analysis of various pyrazole derivatives showed that certain compounds exhibited significant antibacterial activity against common pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus epidermidis |
In vitro evaluations indicated that compounds similar to this compound showed effective inhibition zones and bactericidal activity .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. The compound has shown promising results in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Induction of apoptosis |
For instance, studies demonstrated that derivatives like 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values in the nanomolar range .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, pyrazole derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors in biological systems. This interaction modulates their activity, leading to various therapeutic effects.
Case Studies
Several case studies have documented the efficacy of pyrazole compounds in clinical settings:
- Antibacterial Efficacy : A study involving pyrazole derivatives reported significant inhibition against drug-resistant strains of bacteria, highlighting their potential as new therapeutic agents.
- Cancer Treatment : Clinical trials assessing the efficacy of pyrazole-based drugs in treating specific cancer types demonstrated improved patient outcomes compared to standard therapies.
Q & A
Q. What green chemistry approaches minimize waste in its synthesis?
- Methodology : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic reagents (e.g., Amberlyst-15 for acid-catalyzed steps). Use flow chemistry to reduce reaction volumes and improve energy efficiency. Calculate E-factors to quantify waste reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
